Nifedipine

説明

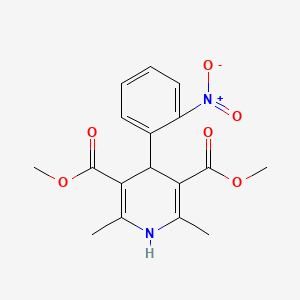

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Nifedipine

Calcium Channel Blockade: L-Type Voltage-Gated Calcium Channels

Nifedipine functions as an inhibitor of L-type voltage-gated calcium channels (LTCCs), also known as dihydropyridine (B1217469) channels. consensus.appdrugbank.comwikipedia.org These channels are crucial for the influx of calcium ions during cell depolarization in various tissues, including vascular smooth muscle and myocardial cells. nih.govwikipedia.orgconsensus.app By blocking these channels, this compound reduces the entry of extracellular calcium into the cell. nih.govscbt.comdrugbank.com

Interaction with Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the influx of extracellular calcium through LTCCs is a critical step for initiating and maintaining contraction. patsnap.comconsensus.apppfizermedicalinformation.com Calcium binds to calmodulin, and this complex then activates myosin light chain kinase, leading to phosphorylation of myosin light chains and subsequent muscle contraction. By inhibiting LTCCs, this compound reduces the intracellular concentration of calcium ions in these cells. nih.govdrugbank.comconsensus.app This reduction in intracellular calcium diminishes the activation of the contractile machinery, leading to relaxation of the vascular smooth muscle. pfizermedicalinformation.comderangedphysiology.com Studies have demonstrated that the increase in active tension in vascular smooth muscle, which contributes to increased peripheral vascular resistance, reflects an increase in cytosolic free calcium. This compound, as a peripheral arterial vasodilator, acts directly on this process by inhibiting calcium influx. pfizermedicalinformation.com The binding of this compound to these channels, and potentially receptor-operated channels, in vascular smooth muscle results in the inhibition of calcium influx. pfizermedicalinformation.com

Interaction with Myocardial Cells

LTCCs are also present in cardiac muscle cells, where they play a vital role in excitation-contraction coupling. patsnap.comwikipedia.org The influx of calcium through LTCCs triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for myocardial contraction. wikipedia.org this compound blocks LTCCs in myocardial cells, thereby reducing the influx of calcium ions. nih.govdrugbank.com This can lead to a reduction in myocardial contractility, a negative inotropic effect. consensus.appnih.gov However, in intact organisms, this direct inhibitory effect on myocardial contractility may be masked by reflex responses to the vasodilating effects of this compound, such as an increase in heart rate. nih.gov Research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has investigated the temporal changes in this compound's efficacy, suggesting that CCB-induced reductions in intracellular calcium might lead to an upregulation of calcium ion channels over time, potentially attenuating the drug's effect. biorxiv.org

Downstream Physiological Effects

The blockade of LTCCs by this compound leads to significant physiological effects, primarily related to the relaxation of smooth muscle, particularly in the vasculature. patsnap.comnih.govdroracle.ai

Peripheral Arterial Vasodilation Mechanisms

This compound is a potent peripheral arterial vasodilator. patsnap.comdroracle.aipfizermedicalinformation.com By blocking calcium influx into vascular smooth muscle cells, it reduces their contractile tone, leading to relaxation and dilation of peripheral arteries. patsnap.compfizermedicalinformation.comderangedphysiology.com This vasodilation reduces systemic vascular resistance, also known as afterload, which is the pressure against which the heart must pump blood. patsnap.compfizermedicalinformation.com The reduction in peripheral resistance leads to a decrease in arterial blood pressure. nih.govdroracle.aidrugbank.com This afterload reduction is a primary mechanism by which this compound exerts its antihypertensive effects and reduces the workload on the heart. patsnap.compfizermedicalinformation.com

Coronary Artery Dilation Mechanisms

This compound also dilates coronary arteries and arterioles, including those in both normal and ischemic regions of the heart. patsnap.compfizermedicalinformation.com This dilation is a result of the same mechanism as in peripheral arteries: blockade of LTCCs in coronary vascular smooth muscle, leading to relaxation. nih.govpfizermedicalinformation.commims.com This property is particularly important in the treatment of vasospastic (Prinzmetal's or variant) angina, where coronary artery spasm reduces blood flow to the myocardium. pfizermedicalinformation.com By inhibiting spasm and dilating coronary vessels, this compound increases myocardial oxygen delivery. nih.govpfizermedicalinformation.com While its role in classical stable angina is also related to reducing myocardial oxygen demand through afterload reduction, the direct coronary dilation contributes to improved blood flow. pfizermedicalinformation.comahajournals.org

Data Table

| Mechanism Component | Cellular Location | Effect of this compound | Downstream Consequence |

| L-Type Voltage-Gated Calcium Channels | Vascular Smooth Muscle Cells | Inhibition of Calcium Influx | Reduced Intracellular Calcium |

| L-Type Voltage-Gated Calcium Channels | Myocardial Cells | Inhibition of Calcium Influx | Reduced Intracellular Calcium (can affect contractility) |

| Cellular Calcium Dynamics | Vascular Smooth Muscle Cells | Modulation, primarily reduced influx | Relaxation |

| Cellular Calcium Dynamics | Myocardial Cells | Modulation (complex, influenced by compensation) | Can reduce contractility; influences excitation-contraction coupling |

| Peripheral Arterial Vascular Resistance | Peripheral Arteries | Reduction due to vasodilation | Decreased Blood Pressure, Reduced Afterload |

| Coronary Artery Diameter | Coronary Arteries and Arterioles | Increase due to vasodilation and spasm inhibition | Increased Myocardial Oxygen Delivery |

Impact on Myocardial Oxygen Delivery

This compound's impact on myocardial oxygen delivery is primarily mediated through its vasodilatory effects on coronary arteries. By blocking L-type calcium channels in the smooth muscle of coronary arteries and arterioles, this compound causes these vessels to relax and dilate nih.govpfizermedicalinformation.comresearchgate.netmims.compatsnap.com. This dilation increases blood flow to the heart muscle, thereby enhancing the supply of oxygen nih.govpfizermedicalinformation.comresearchgate.netpatsnap.com. This increased oxygen delivery is particularly beneficial in conditions like vasospastic angina (Prinzmetal's angina), where coronary artery spasm reduces blood flow pfizermedicalinformation.com. In chronic stable angina, while the role of direct coronary dilation is less clear compared to vasospastic angina, the reduction in afterload (the resistance the heart pumps against) also contributes to a more favorable myocardial oxygen balance by decreasing the heart's workload and oxygen demand pfizermedicalinformation.compatsnap.com.

Cardiovascular Reflexes and Neurohumoral Activation Post-Vasodilation

The vasodilation induced by this compound, particularly with immediate-release formulations, can lead to a rapid reduction in peripheral arterial resistance and systemic blood pressure nih.govpfizermedicalinformation.commims.compatsnap.com. This rapid decrease in blood pressure can trigger baroreceptor-mediated cardiovascular reflexes ahajournals.orgtandfonline.com. The baroreceptors, sensing the drop in pressure, activate the sympathetic nervous system ahajournals.orgtandfonline.comnih.gov. This sympathetic activation can result in an increase in heart rate (reflex tachycardia) and contractility, as well as activation of the renin-angiotensin cascade nih.govahajournals.orgnih.gov. While this reflex aims to counteract the hypotensive effect, it can also increase myocardial oxygen demand, potentially limiting the antianginal effectiveness of immediate-release this compound and contributing to side effects like palpitations nih.govahajournals.org. Studies have shown that formulations providing a slower rate of drug delivery and thus a less abrupt onset of vasodilation, such as extended-release formulations, tend to induce less sympathetic activation ahajournals.orgtandfonline.comjacc.org. For instance, studies comparing short-acting this compound with this compound GITS (Gastrointestinal Therapeutic System) have shown that the slow-release formulation results in less pronounced increases in heart rate and plasma norepinephrine, a marker of sympathetic activity tandfonline.comjacc.org.

| Formulation | Onset of Vasodilation | Reflex Tachycardia | Sympathetic Activation (Plasma Norepinephrine) |

|---|---|---|---|

| Immediate-Release | Rapid | Pronounced | Increased |

| Extended-Release (GITS) | Slower | Minimal | Less pronounced |

Note: Data for this table is based on findings discussed in the text regarding the comparative effects of different this compound formulations on cardiovascular reflexes and sympathetic activation ahajournals.orgtandfonline.comjacc.org.

Exploration of pH-Dependent Inhibition of Calcium Influx via Carbonic Anhydrase

Beyond the primary mechanism of L-type calcium channel blockade, a second proposed mechanism contributing to this compound's vasodilatory effects involves pH-dependent inhibition of calcium influx via the inhibition of smooth muscle carbonic anhydrase researchgate.netindiamart.commegaheights.netwhu.edu.cn. Carbonic anhydrase is an enzyme that catalyzes the interconversion of carbon dioxide and water to carbonic acid, which then dissociates into a proton and bicarbonate. While the exact details of this pH-dependent mechanism and the role of carbonic anhydrase inhibition by this compound are still areas of exploration, the hypothesis suggests that alterations in local pH within smooth muscle cells, influenced by carbonic anhydrase activity, could modulate calcium channel function or other calcium regulatory processes, and that this compound's interaction with carbonic anhydrase could contribute to these effects researchgate.netindiamart.commegaheights.netwhu.edu.cn. This proposed mechanism suggests a more complex interaction than just direct channel blockade and highlights potential avenues for further research into the full scope of this compound's cellular actions.

Pharmacological Investigations of Nifedipine

Pharmacokinetics Research

Pharmacokinetic studies of nifedipine have aimed to understand how the compound is handled by the body over time, providing crucial data for its effective use.

Absorption Studies

Research into this compound absorption has explored the dynamics of its uptake from the gastrointestinal tract, the impact of different formulations on its bioavailability, and the influence of first-pass metabolism.

This compound is reported to be almost completely absorbed from the gastrointestinal tract following oral administration. Studies using a remote-controlled drug delivery device in healthy volunteers found that dissolved this compound entered the systemic circulation completely along the intestine, with absorption occurring from the jejunum to the colon. Absorption was less rapid from the colon compared to the upper gut, but this did not result in a decrease in the extent of absorption or bioavailability. nih.gov Peak plasma concentrations are typically achieved relatively rapidly after administration of immediate-release formulations, often within 1-2 hours. ontosight.ai Research comparing oral and sublingual administration has suggested that absorption through the buccal mucosa is poor, if it occurs at all, and that appearance in plasma requires delivery to the stomach for active absorption. nih.gov Biting and swallowing the contents of a capsule has been shown to provide a more rapid rise in plasma concentrations and higher peak levels compared to sublingual administration. nih.gov

The formulation of this compound significantly impacts its absorption rate and bioavailability. Immediate-release formulations, such as capsules containing this compound dissolved in an organic solvent, lead to higher maximum plasma concentrations achieved more rapidly compared to slow-release tablets. nih.gov The bioavailability of immediate-release this compound is reported to be between 45% and 68%, partly due to first-pass metabolism. drugbank.comnih.gov Extended-release preparations have shown bioavailability up to 89% relative to the immediate-release formulation. nih.gov

Studies on specific controlled-release formulations, such as the gastrointestinal therapeutic system (GITS), indicate that the bioavailability relative to capsules is about 65% after a single dose, increasing to approximately 86% at steady-state due to prolonged absorption. nih.govresearchgate.net These formulations are designed to provide a more sustained release of the drug. nih.govresearchgate.net Research has also explored novel formulations like spontaneous emulsifying powders (SEP) and proliposomes to improve the dissolution and oral bioavailability of poorly water-soluble this compound. mdpi.comnih.gov For instance, this compound proliposomes significantly improved bioavailability in vivo, with the area under the concentration-time curve (AUC) being approximately 10 times higher compared to oral administration of free this compound in one study. mdpi.com

| Formulation Type | Relative Bioavailability (vs. Capsule) | Notes | Source |

|---|---|---|---|

| Immediate-Release (Oral) | 100% (reference) | Rapid absorption, subject to first-pass | nih.gov |

| Extended-Release (GITS) | ~65% (single dose), ~86% (steady-state) | Slower, more sustained absorption | nih.govresearchgate.net |

| Proliposomes | ~1000% (vs. free this compound) | Enhanced bioavailability in research | mdpi.com |

A significant factor contributing to the relatively low oral bioavailability of this compound (45-68%) is extensive presystemic metabolism, primarily in the liver. ontosight.aidrugbank.comnih.govahajournals.org This first-pass metabolism eliminates about half of the administered dose before it reaches the systemic circulation. ijclinmedcasereports.com The metabolism is largely mediated by the cytochrome P450 enzyme system, particularly CYP3A4. ontosight.aidrugbank.comijclinmedcasereports.com Research suggests that small intestinal P450 enzymes also play an important role in the first-pass clearance of oral this compound. doi.org

Impact of Formulation on Bioavailability

Distribution Characteristics

Following absorption, this compound is distributed throughout the body.

This compound is widely distributed throughout the body, which is consistent with its high lipid solubility. ontosight.ai It undergoes significant tissue distribution, indicated by its steady-state volume of distribution (Vd). The steady-state volume of distribution of this compound has been reported to range from 0.62 to 0.77 L/kg. drugbank.comnih.gov The volume of distribution of the central compartment is lower, approximately 0.25 to 0.29 L/kg. drugbank.comnih.govnih.gov This difference suggests that this compound distributes extensively into peripheral tissues beyond the central blood compartment. This compound is also highly protein bound in serum, with reported binding ranging from 92% to 98%. drugbank.com It is approximately 97% bound in a solution of pure albumin and shows varying degrees of binding to alpha-1-acid glycoprotein. drugbank.com Population pharmacokinetic modeling has estimated the apparent volume of distribution (V/F) to be around 2300.26 L, with notable interindividual variability. dovepress.com

| Parameter | Value (approximate) | Unit | Notes | Source |

|---|---|---|---|---|

| Steady-state Volume of Distribution | 0.62 - 0.77 | L/kg | Indicates extensive tissue distribution | drugbank.comnih.gov |

| Central Compartment Volume | 0.25 - 0.29 | L/kg | Volume of blood and highly perfused tissues | drugbank.comnih.govnih.gov |

| Protein Binding | 92 - 98 | % | Primarily to albumin | drugbank.com |

Plasma Protein Binding Studies

This compound exhibits a high degree of plasma protein binding. Studies have indicated that this compound is 92-98% protein bound in serum. drugbank.compfizermedicalinformation.commims.com Specifically, it is reported to be 97±12% bound in a 40g/L solution of pure albumin. drugbank.com Binding studies have also shown protein binding percentages in solutions of alpha-1-acid glycoprotein: 51.4±5.9% in a 50mg/100mL solution and 75.5±3.5% in a 150mg/mL solution. drugbank.com The high protein binding suggests that only a small fraction of the total plasma concentration is unbound and thus pharmacologically active. researchgate.net Changes in protein binding, even small ones, can significantly impact this compound's pharmacokinetics. plos.org Studies in patients with renal or hepatic impairment have shown that protein binding may be greatly reduced in these populations. pfizermedicalinformation.combauschhealth.com

Here is a summary of plasma protein binding data:

| Protein | Concentration | % Protein Bound | Source |

| Serum | Not specified | 92-98% | drugbank.compfizermedicalinformation.commims.com |

| Pure Albumin | 40 g/L | 97 ± 12% | drugbank.com |

| Alpha-1-acid Glycoprotein | 50 mg/100mL | 51.4 ± 5.9% | drugbank.com |

| Alpha-1-acid Glycoprotein | 150 mg/mL | 75.5 ± 3.5% | drugbank.com |

| Plasma (Normal Subjects) | Steady-state | 95.5% | nih.gov |

| Plasma (Renal Failure) | Steady-state | 94.8% | nih.gov |

Metabolism Pathways and Enzyme Systems

This compound undergoes extensive metabolism, primarily in the liver. ontosight.ai This extensive metabolism contributes to its bioavailability, which ranges from 45-68% for immediate-release formulations due to significant first-pass metabolism. drugbank.com

Hepatic Metabolism via Cytochrome P450 3A4 Pathway

The predominant metabolic pathway for this compound is oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme. drugbank.compfizermedicalinformation.commims.comontosight.aiijclinmedcasereports.comnih.govrelis.no This enzyme is highly expressed in the human liver and small intestine and plays a major role in the metabolism of many drugs. researchgate.net CYP3A5 also contributes to this compound biotransformation, although it is generally less metabolically active than CYP3A4. researchgate.net

The metabolism of this compound via CYP3A4 can be influenced by other drugs that either inhibit or induce this enzyme system. bauschhealth.comaafp.org For instance, inhibitors of CYP3A4, such as cimetidine (B194882) and erythromycin, can decrease this compound metabolism, leading to increased plasma concentrations. aafp.orgfda.govmedcentral.com Grapefruit juice has also been shown to inhibit CYP3A4 in the small intestine wall, resulting in increased bioavailability and plasma levels of this compound. mims.comaafp.orgfda.govwikipedia.org

Metabolite Identification and Characterization

This compound is extensively metabolized into highly water-soluble, inactive metabolites. pfizermedicalinformation.combauschhealth.com The primary metabolic reaction is the oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine (B92270) analog. ahajournals.org

A major metabolite identified in both dog and human urine is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonylpyridine-3-carboxylic acid. drugbank.comjst.go.jpjst.go.jp This is often referred to as M-I. ahajournals.org This metabolite is then further metabolized to 2-hydroxymethyl-pyridine carboxylic acid (M-II). drugbank.comahajournals.org Another minor metabolite is dehydrothis compound, which is the pyridine analog of this compound. drugbank.comnih.gov

Metabolites account for the majority of the excreted dose. pfizermedicalinformation.combauschhealth.com

Influence of Hepatic Impairment on Metabolism

Since hepatic biotransformation is the primary route of this compound disposition, impaired liver function can significantly alter its pharmacokinetics. pfizermedicalinformation.combauschhealth.comontosight.aifda.govmedcentral.com In patients with hepatic impairment, such as liver cirrhosis, this compound has a longer elimination half-life and higher bioavailability compared to healthy volunteers. pfizermedicalinformation.combauschhealth.comnih.govfda.gov This is due to reduced clearance of the medication. nih.govmedcentral.com The degree of protein binding may also be greatly reduced in patients with hepatic impairment. pfizermedicalinformation.combauschhealth.com

Elimination Kinetics

This compound and its metabolites are primarily eliminated from the body through excretion. ontosight.ai

Half-Life Studies

The elimination half-life of this compound varies depending on the formulation administered. For immediate-release formulations, the terminal elimination half-life is approximately 2 hours. drugbank.compfizermedicalinformation.comijclinmedcasereports.com Some studies report a half-life of 2-5 hours. mims.comontosight.ai After intravenous administration, a biphasic elimination has been observed in healthy volunteers, with an alpha-phase half-life of about 13 minutes and a beta-phase half-life of approximately 1.26 hours. ahajournals.org After oral administration of higher doses or continuous infusion, a third phase with a half-life of about 8 hours can be seen. ahajournals.org

Extended-release tablet formulations of this compound have a longer elimination half-life, approximately 7 hours. bauschhealth.com In healthy elderly subjects, the elimination half-life of a sustained-release formulation was longer (6.7 hours) compared to younger subjects (3.8 hours) following oral administration. bauschhealth.com

The majority of the dose (60-80%) is recovered in the urine as inactive water-soluble metabolites. drugbank.compfizermedicalinformation.commims.combauschhealth.com Only trace amounts (less than 0.1% of the dose) of unchanged this compound are detected in the urine. pfizermedicalinformation.combauschhealth.com The remainder of the dose is eliminated in the feces in metabolized form, likely due to biliary excretion. drugbank.compfizermedicalinformation.com The pharmacokinetics of this compound are not significantly influenced by the degree of renal impairment, and significant alterations have not been reported in patients undergoing hemodialysis or chronic ambulatory peritoneal dialysis. pfizermedicalinformation.combauschhealth.com

Here is a summary of reported elimination half-lives:

| Formulation | Population | Half-Life (approximate) | Source |

| Immediate-release | Healthy volunteers | 2 hours | drugbank.compfizermedicalinformation.comijclinmedcasereports.com |

| Immediate-release | Not specified | 2-5 hours | mims.comontosight.ai |

| Intravenous (beta-phase) | Healthy volunteers | 1.26 hours | ahajournals.org |

| Oral (higher doses/infusion) | Not specified | 8 hours | ahajournals.org |

| Extended-release | Not specified | 7 hours | bauschhealth.com |

| Sustained-release | Elderly healthy | 6.7 hours | bauschhealth.com |

| Sustained-release | Young healthy | 3.8 hours | bauschhealth.com |

| Parameter | Value (Immediate-Release) | Source |

| Total body clearance | 450-700 mL/min | drugbank.com |

| Total body clearance | 0.45 ± 0.1 liter/hr/kg | ahajournals.org |

| Systemic clearance (IV) | 468 mL/min (normal renal) | nih.gov |

| Systemic clearance (IV) | 854 mL/min (renal insufficiency) | nih.gov |

Excretion Pathways

This compound is extensively metabolized, primarily in the liver via the CYP3A4 enzyme pathway. drugbank.commims.comontosight.aiastrazeneca.comnih.govijclinmedcasereports.com The majority of a this compound dose, approximately 60% to 80%, is recovered in the urine in the form of inactive water-soluble metabolites. drugbank.commims.comastrazeneca.compfizermedicalinformation.compfizer.com The remaining portion is eliminated in the feces as metabolites, likely due to biliary excretion. drugbank.comastrazeneca.compfizermedicalinformation.compfizer.com Only trace amounts (less than 0.1% of the dose) of unchanged this compound are detected in the urine. pfizermedicalinformation.compfizer.com The elimination half-life of this compound is approximately 2 to 5 hours. drugbank.commims.comontosight.aiwikipedia.org

Population Pharmacokinetics and Inter-Individual Variability Research

Significant inter-individual variability in the pharmacokinetics of this compound has been observed in clinical settings. soton.ac.ukresearchgate.netnih.gov This variability cannot be fully explained by pharmacogenomics alone. researchgate.netnih.govresearcher.lifemdpi.com Factors influencing this variability include genetic polymorphisms, the role of the gut microbiota, and pharmacokinetic differences in specific patient cohorts. researchgate.netnih.govresearcher.lifemdpi.comdovepress.comresearchgate.net

Role of Gut Microbiota in Pharmacokinetic Variability

Research suggests that the gut microbiota can influence the pharmacokinetics of this compound. researchgate.netnih.govresearcher.lifemdpi.comnih.govfrontiersin.org Studies in spontaneously hypertensive rats (SHRs) have shown that changes in gut microbiota are associated with differences in this compound pharmacokinetics. nih.govresearcher.lifemdpi.com For instance, the bioavailability of this compound was found to be decreased in SHRs compared to Wistar rats. nih.govresearcher.lifemdpi.com Specific gut bacteria, such as Bacteroides dorei, have shown negative correlations with pharmacokinetic parameters like AUC and Cmax. mdpi.comnih.gov

The gut microbiota can affect this compound pharmacokinetics through microbial biotransformation or by regulating the enzyme activity of CYP3A1 (the rat equivalent of human CYP3A4). nih.govresearcher.lifemdpi.comnih.gov Bile acids, altered by gut microbiota, may also play a role. nih.govmdpi.comnih.gov For example, glycoursodeoxycholic acid (GUDCA) has been negatively correlated with Cmax and can induce the expression of CYP3A1 in rat hepatocytes. nih.govmdpi.comnih.gov Antibiotic treatments in SHRs have further supported the impact of microbiota on this compound pharmacokinetics. nih.govmdpi.comnih.gov

Influence of Genetic Factors on Pharmacokinetics

Genetic factors, particularly polymorphisms in cytochrome P450 enzymes, are known to influence this compound pharmacokinetics. This compound is primarily metabolized by CYP3A4. drugbank.commims.comontosight.aiastrazeneca.comnih.govijclinmedcasereports.com Polymorphisms in the CYP3A4 and CYP3A5 genes can lead to inter-individual variability in enzyme activity and consequently affect this compound metabolism and clearance. dovepress.comresearchgate.netpeerj.comnih.gov

Studies have investigated the effect of specific genetic polymorphisms on this compound pharmacokinetics. For example, the CYP3A53 polymorphism has been associated with differences in AUC and Cmax. dovepress.comresearchgate.netnih.gov The CYP3A4 rs2242480 mutant genotype has been linked to increased Cmax/DW and reduced CL/F compared to the wild-type genotype. dovepress.comresearchgate.net Polymorphisms in POR (cytochrome P450 oxidoreductase), which affects CYP3A4 activity, have also been associated with differences in this compound disposition. dovepress.comnih.gov

Pharmacokinetic Profiles in Specific Patient Cohorts

The pharmacokinetics of this compound can be altered in specific patient populations.

Renal Impairment: The pharmacokinetics of this compound are generally not significantly influenced by the degree of renal impairment. pfizermedicalinformation.compfizer.comnih.govanmfonline.org Studies in patients with varying degrees of renal failure, including those undergoing hemodialysis or chronic ambulatory peritoneal dialysis, have not reported significant alterations in this compound pharmacokinetics. pfizermedicalinformation.compfizer.com While the elimination half-life may be prolonged in severe renal impairment, total systemic clearance may not differ significantly. nih.gov Plasma protein binding may be reduced in patients with renal impairment. pfizermedicalinformation.compfizer.comnih.gov

Hepatic Impairment: Since hepatic biotransformation is the predominant route of this compound disposition, pharmacokinetics may be altered in patients with chronic liver disease. pfizermedicalinformation.compfizer.com Patients with hepatic impairment, such as liver cirrhosis, tend to have a longer elimination half-life and higher bioavailability of this compound compared to healthy volunteers. pfizermedicalinformation.compfizer.com Protein binding may be greatly reduced in these patients. pfizermedicalinformation.compfizer.com

Elderly Patients: Age appears to have a significant effect on this compound pharmacokinetics. pfizer.comnih.govresearchgate.netmsdmanuals.com Clearance is often decreased in elderly subjects compared to younger individuals, resulting in a higher area under the curve (AUC). pfizer.comnih.govresearchgate.net The rate of absorption may also be lower, and the elimination half-life may be significantly longer in the elderly. nih.govresearchgate.net

Pregnant Women: this compound clearance has been shown to be increased during pregnancy compared to reported values in healthy volunteers. purdue.edu CYP3A5 expression in pregnant women significantly increased this compound clearance. purdue.edu

Pharmacodynamics Research

This compound is a calcium ion influx inhibitor that selectively blocks the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. mims.compfizermedicalinformation.com This inhibition leads to relaxation of coronary vascular smooth muscle and vasodilation. mims.com It also reduces peripheral and coronary vascular resistance, contributing to decreased afterload and increased coronary blood flow, cardiac output, and stroke volume. mims.com

Dose-Response Relationships and Therapeutic Effects

This compound is effective in lowering blood pressure and managing angina pectoris. wikipedia.orgsoton.ac.ukbioline.org.br Studies have investigated the dose-response relationships and therapeutic effects of different this compound formulations. nih.govahajournals.org

In patients with essential hypertension, various this compound formulations and doses have demonstrated effectiveness in lowering blood pressure. nih.gov Research indicates a dose-response effect on blood pressure reduction. nih.govnih.gov For example, in one study, 5 mg capsules were less effective than 10 mg and 20 mg capsules or 20 mg tablets in lowering blood pressure. nih.gov The maximum antihypertensive effect of certain formulations may occur several hours after administration. ahajournals.org With continued treatment, a sustained antihypertensive effect is observed. ahajournals.org

Studies have also explored the relationship between plasma this compound concentrations and its effects. While establishing a clear concentration-effect relationship has sometimes yielded conflicting reports, individual subjects may show significant correlations between this compound concentrations and the fall in systolic blood pressure. ahajournals.orgnih.gov

In high-risk individuals with hypertension, such as those with renal impairment or diabetes mellitus, this compound, often in combination with other antihypertensive agents, has shown dose-response effects on blood pressure reduction, with higher doses achieving better control rates. nih.gov

This compound's pharmacodynamic effects also include influencing urine excretion and potentially affecting renal responses, as observed in animal studies where this compound increased basal urine excretion. mdpi.com

Pharmacokinetic Parameters in Healthy Volunteers (Example Data from a Study) bioline.org.br

| Parameter | Mean Value (n=6) | Unit |

| Tmax | 1.58 | h |

| Cmax | 210.33 | ng/mL |

| Elimination Half-life | 5.7 | h |

| AUC0-∞ | 1879.86 | ng.h/mL |

| MRT | 4.2 | h |

| Ka | 2.22 | h-1 |

| Absorption Half-life | 0.43 | h |

Note: This table presents example data from a specific study in healthy Pakistani subjects and may not be representative of all populations or formulations.

Hemodynamic Effects

The hemodynamic effects of this compound are primarily mediated through its potent vasodilator action on peripheral arteries. patsnap.comahajournals.org This vasodilation leads to a reduction in systemic vascular resistance, a key factor in lowering blood pressure. drugbank.comnih.govpatsnap.com

Systemic Blood Pressure Reduction Dynamics

This compound effectively reduces systemic blood pressure. Studies have demonstrated a significant decrease in mean arterial pressure following this compound administration in patients with hypertension. ahajournals.orgahajournals.org The reduction in blood pressure is a direct consequence of the decreased total peripheral resistance. ahajournals.org For instance, in one study of patients with essential hypertension, a single dose of this compound led to a prompt and persistent fall in mean arterial pressure. ahajournals.org Another study using continuous ambulatory intraarterial recording in hypertensive patients showed that this compound tablets significantly lowered systolic and diastolic blood pressure over 24 hours with twice-daily dosing. nih.gov The blood pressure lowering effect during isometric and dynamic exercise testing was also observed. nih.gov

Interactive Table 1: Change in Mean Arterial Pressure After this compound Administration

| Study Population | This compound Dose/Route | Time Point | Change in Mean Arterial Pressure (mmHg) | Significance (p-value) |

| Essential Hypertension ahajournals.org | 10 mg single dose oral | 30 minutes | -28 (approx. -21%) | Not specified |

| Essential Hypertension ahajournals.org | 10 mg single dose oral | 120 minutes | -16% of control | Not specified |

| Mild-to-Moderate Hypertension ahajournals.org | 20 mg tablet oral | Not specified | Significant decrease | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Resting | -17% (supine), -22% (standing) | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Maximal Exercise | -20% | Not specified |

| Primary Pulmonary Hypertension nih.gov | 20 mg oral | Short-term rest | -9.5 (58.1 ± 14.3 to 48.6 ± 16.3) | < 0.01 |

| Severe Pregnancy-Induced Hypertension pjmhsonline.com | Not specified oral | Time to ≤150/100 mmHg | Faster control (34.8 ± 7.5 min) vs hydralazine (B1673433) (42.1 ± 8.3 min) | 0.008 |

Cardiac Output Modulation

This compound's effect on cardiac output is often characterized by an increase, particularly in response to the reduction in afterload caused by peripheral vasodilation. patsnap.comahajournals.orgoup.com This increase in cardiac output helps to maintain tissue perfusion despite the fall in blood pressure. ahajournals.org Studies have shown that this compound can lead to a significant increase in cardiac output at rest and during exercise. nih.govjacc.org For instance, in patients with stable exertional angina, this compound increased cardiac output at rest and during exercise. nih.gov Similarly, in patients with primary pulmonary hypertension, this compound led to an increase in cardiac index. nih.gov

Interactive Table 2: Change in Cardiac Output/Index After this compound Administration

| Study Population | This compound Dose/Route | Condition | Change in Cardiac Output/Index (L/min or L/min/m²) | Significance (p-value) |

| Essential Hypertension ahajournals.org | 10 mg single dose oral | Not specified | Rise in cardiac output | Not specified |

| Stable Exertional Angina nih.gov | 20 mg sublingual | Resting | Increased from 4.6 ± 0.6 to 6.0 ± 0.9 L/min | < 0.001 |

| Stable Exertional Angina nih.gov | 20 mg sublingual | Exercise | Increased from 10.6 ± 3.7 to 11.8 ± 3.4 L/min | < 0.005 |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Resting | Increased by 26% | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Maximal Exercise | Did not influence | Not specified |

| Primary Pulmonary Hypertension nih.gov | 20 mg oral | Short-term rest | Increased from 2.5 ± 0.6 to 3.3 ± 0.8 L/min/m² | < 0.01 |

| Primary Pulmonary Hypertension jacc.org | Not specified oral | Rest and Exercise | Increased cardiac output | Not specified |

Systemic Vascular Resistance Alterations

A primary hemodynamic effect of this compound is the reduction of systemic vascular resistance (SVR). drugbank.comnih.govpatsnap.com This is a direct result of its calcium channel blocking activity on the smooth muscle of peripheral arteries, leading to vasodilation. drugbank.comnih.govpatsnap.com Studies consistently show a significant decrease in SVR following this compound administration in various patient populations. ahajournals.orgbmj.comnih.govjacc.org For example, in patients with stable exertional angina, this compound significantly decreased SVR at rest and during exercise. nih.gov Similarly, patients with chronic cor pulmonale experienced a reduction in SVR at rest and during exercise after receiving this compound. bmj.com

Interactive Table 3: Change in Systemic Vascular Resistance After this compound Administration

| Study Population | This compound Dose/Route | Condition | Change in Systemic Vascular Resistance | Significance (p-value) |

| Essential Hypertension ahajournals.org | 10 mg single dose oral | Not specified | Diminished peripheral resistance | Not specified |

| Stable Exertional Angina nih.gov | 20 mg sublingual | Resting | Decreased by 38% | < 0.001 |

| Stable Exertional Angina nih.gov | 20 mg sublingual | Exercise | Decreased by 28% | < 0.001 |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Resting (supine) | Lowered by 35% | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Standing | Lowered by 28% | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Exercise | Lowered by 20% | Not specified |

| Stable Exertional Angina jacc.org | 20 mg sublingual | Rest and Exercise | Reduced systemic vascular resistance | Not specified |

| Coronary Artery Disease nih.gov | 15 µg/kg intravenous | Not specified | Significantly reduced systemic peripheral resistances | Not specified |

Pulmonary Vascular Resistance Modulation

This compound also exerts effects on the pulmonary vasculature, leading to a reduction in pulmonary vascular resistance (PVR). bmj.comnih.govjacc.orgnih.govnih.gov This effect is particularly relevant in conditions like pulmonary hypertension. Studies in patients with primary pulmonary hypertension and pulmonary hypertension associated with connective tissue diseases have shown that this compound can significantly decrease PVR. nih.govnih.govjacc.org For instance, oral this compound produced a significant decrease in mean PVR in patients with pulmonary hypertension associated with diffuse systemic sclerosis, CREST syndrome, and mixed connective tissue disease, both acutely and long-term. nih.gov In patients with chronic cor pulmonale, this compound lowered resting and exercise PVR. bmj.com

Interactive Table 4: Change in Pulmonary Vascular Resistance After this compound Administration

| Study Population | This compound Dose/Route | Condition | Change in Pulmonary Vascular Resistance (U or dynes·sec·cm⁻⁵) | Significance (p-value) |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Resting | Lowered by 32% | Not specified |

| Chronic Cor Pulmonale bmj.com | Not specified oral | Exercise | Lowered by 28% | Not specified |

| Pulmonary Hypertension (Systemic Sclerosis, CREST, MCTD) nih.gov | 10-30 mg oral | Acute study | Decreased from 6.3 ± 3.8 to 4.3 ± 3.6 U | < 0.001 |

| Pulmonary Hypertension (Systemic Sclerosis, CREST, MCTD) nih.gov | Minimum effective dose oral every 8 hours | Long-term study | Similar decrease | Not specified |

| Primary Pulmonary Hypertension nih.gov | 20 mg oral | Short-term rest | Decreased from 1,070 ± 260 to 695 ± 266 dynes·sec·cm⁻⁵ | < 0.01 |

| Primary Pulmonary Hypertension jacc.org | Maximally effective doses oral | Not specified | 24% decrease | < 0.01 |

| Idiopathic Pulmonary Fibrosis nih.gov | Not specified oral | Exercise | Decreased more significantly than on oxygen | < 0.001 |

| Stable Exertional Angina jacc.org | 20 mg sublingual | Rest and Exercise | Reduced pulmonary vascular resistance | Not specified |

| Primary Pulmonary Hypertension jacc.org | Not specified oral | Rest and Exercise | Reduced pulmonary vascular resistance | Not specified |

Renal Hemodynamic and Functional Effects

This compound has been reported to influence renal hemodynamics and function. Studies suggest that calcium channel blockers, including this compound, can enhance renal hemodynamic effects. annualreviews.org this compound has been reported to increase glomerular filtration rate (GFR) and effective renal plasma flow (ERPF). annualreviews.orgahajournals.org For example, intravenous administration of this compound to patients with essential hypertension increased both GFR (maximum 24%) and ERPF (maximum 30%). annualreviews.org In a study of essential hypertensive patients, this compound monotherapy significantly increased GFR and ERPF and markedly reduced renal vascular resistance. ahajournals.org These changes in renal function were observed independently of the systemic blood pressure effects in this study. ahajournals.org However, some studies have not consistently shown these effects. annualreviews.org In anesthetized rats, this compound increased urine output and natriuresis. mdpi.com

Interactive Table 5: Change in Renal Hemodynamics and Function After this compound Administration

Clinical Efficacy and Therapeutic Applications Research of Nifedipine

Hypertension Management Research

Nifedipine has been a subject of considerable research regarding its role in managing hypertension, both essential hypertension and hypertensive disorders of pregnancy. nih.gov

Efficacy in Essential Hypertension

Studies have explored the effectiveness of this compound in reducing blood pressure in patients with essential hypertension. While historically used for rapid blood pressure reduction, more recent research with slow-release formulations has indicated its efficacy as a monotherapy for mild to moderate hypertension. nih.govoup.com A placebo-controlled study comparing slow-release this compound with cyclopenthiazide-potassium in patients with mild to moderate essential hypertension found similar blood pressure lowering efficacy between the two treatments over a study period of up to 28 weeks. nih.govoup.com

Use in Hypertensive Disorders of Pregnancy

This compound is utilized in the management of hypertensive disorders of pregnancy, including severe hypertension during pregnancy and post-partum hypertension. nih.gov Research, including a meta-analysis of randomized controlled trials, has compared the efficacy of this compound with other antihypertensive medications in this population. nih.gov This meta-analysis, comprising 22 trials with 2595 participants, found that the time and number of doses required to achieve target blood pressure were lower in the this compound group compared to other antihypertensive medications, particularly in patients with severe hypertension. nih.gov Another study investigating the use of extended-release this compound in women with severe preeclampsia during labor and delivery found that those treated with this compound were less likely to require fast-acting intravenous medications for dangerously high blood pressure. heart.org This study also observed trends toward fewer Cesarean deliveries and less neonatal intensive care admissions in the this compound group. heart.org Comparative studies with labetalol (B1674207) in pregnant women with chronic hypertension have shown both drugs to be effective in controlling blood pressure to target levels. ahajournals.org

Comparative Efficacy Studies with Other Antihypertensive Agents

Comparative studies have evaluated the efficacy of this compound against other classes of antihypertensive medications. Research has compared long-acting this compound formulations (such as GITS) with beta-blockers, ACE inhibitors, ARBs, and diuretics. e-century.usnih.gov

A meta-analysis indicated that this compound was more effective than other antihypertensive medications in reducing blood pressure, especially in severe hypertension in pregnant patients. nih.gov In a study comparing sustained-release this compound with sustained-release propranolol, this compound GITS was found to be more efficacious in reducing sitting and standing blood pressure. nih.gov The INSIGHT trial compared this compound GITS with co-amilozide (B1195660) (hydrochlorothiazide/amiloride) and found no significant difference in the primary outcome of composite cardiovascular or cerebrovascular events, suggesting similar protection against these events. nih.gov

Studies comparing this compound with other calcium channel blockers like amlodipine (B1666008) have also been conducted. One trial found that amlodipine provided greater protection against loss of blood pressure control following missed doses compared to this compound GITS. researchgate.net

In the context of hypertensive disorders of pregnancy, comparisons with labetalol and hydralazine (B1673433) have been made. While a meta-analysis suggested this compound was more effective in reducing blood pressure in severe hypertension during pregnancy nih.gov, a randomized controlled trial comparing oral labetalol and this compound for severe hypertension in pregnancy found that while both were effective, oral labetalol showed better blood pressure control with fewer doses in cases where systolic BP was < 180 mmHg and diastolic BP was < 120 mmHg. medrxiv.org Another study comparing this compound, labetalol, and hydralazine in hypertensive emergencies in severe preeclampsia found that single-dose this compound was the most effective in achieving a 20% reduction in mean arterial pressure, although hydralazine was most effective when administered up to three doses within 60 minutes. f1000research.com

Long-term Outcomes in Hypertension Management

Research has also focused on the long-term outcomes associated with this compound use in hypertension management. Large trials have investigated the effectiveness of long-acting this compound formulations in preventing hypertension-related complications. e-century.us Studies have consistently shown the safety and efficacy of these formulations over the long term. e-century.us A nationwide retrospective database analysis comparing generic and brand-name long-acting this compound for hypertension treatment over a mean follow-up of 4.1 years found comparable outcomes regarding all-cause mortality and composite cardiovascular outcomes. nih.gov The ACTION study, which included a significant proportion of patients with both stable symptomatic angina and hypertension, demonstrated that the addition of this compound GITS to the treatment regimen resulted in a significant reduction of cardiovascular morbidity in this high-risk group. medscape.com

Angina Pectoris Research

This compound has been investigated for its efficacy in the management of angina pectoris. nih.gov

Efficacy in Chronic Stable Angina

This compound has shown efficacy in the treatment of chronic stable angina. nih.govahajournals.org Studies have demonstrated that this compound can reduce the frequency of angina episodes and increase exercise tolerance. nih.govnih.gov A double-blind placebo-controlled crossover trial in patients with chronic stable angina pectoris showed that this compound significantly reduced the frequency of angina by 55% and increased exercise time by 34% compared to placebo. nih.gov These antianginal effects are thought to be due to a reduced myocardial oxygen demand for a specific workload and potentially an increased blood supply to ischemic myocardium. nih.gov The IMAGE trial also reported that this compound reduced the frequency of angina and increased mean exercise time in patients with chronic stable angina. nih.gov The ACTION study further supported the use of this compound GITS for the long-term treatment of patients with coronary disease and angina pectoris, showing that it not only relieved angina symptoms but also prolonged cardiovascular event-free and procedure-free survival. medscape.com this compound GITS has also been found effective in combination with beta-blockers in patients with chronic stable angina inadequately controlled on beta-blocker therapy alone, showing improvements in time to onset of ST segment depression, time to anginal pain, and time to termination of exercise. mcmaster.ca

Efficacy in Vasospastic Angina

Research indicates that this compound is effective in the management of vasospastic angina, also known as Prinzmetal's or variant angina. pfizermedicalinformation.comrxlist.compfizer.com This condition is characterized by coronary artery spasm, which reduces blood flow to the heart muscle. pfizermedicalinformation.compfizer.com Studies have shown that this compound is a potent inhibitor of coronary artery spasm, regardless of whether it occurs spontaneously or is induced by agents like ergonovine. pfizer.com

Another study involving 127 patients with Prinzmetal's angina treated with this compound capsules reported a significant reduction in the weekly occurrence of angina attacks, from 16 to 2. ahajournals.org This treatment also reduced nitroglycerin requirements and resulted in complete control of angina in 63% of patients. ahajournals.org The frequency of angina was reduced by at least 50% in 87% of cases. ahajournals.org Comparative studies, such as one involving 19 patients with coronary arterial spasm, suggested that both this compound and isosorbide (B1672297) dinitrate were effective in reducing the frequency of angina and nitroglycerin consumption compared to a lead-in phase. capes.gov.br In this study, the mean frequency of angina was similar between the this compound and isosorbide dinitrate phases. capes.gov.br A 50% or greater decrease in angina frequency compared to baseline was observed in 13 of 18 patients on this compound and 10 of 16 on isosorbide dinitrate. capes.gov.br

Impact on Exercise Tolerance and Angina Frequency

This compound has also been investigated for its effects on exercise tolerance and angina frequency in patients with chronic stable angina (effort-associated angina). pfizermedicalinformation.comrxlist.com In these patients, this compound works by reducing myocardial energy consumption and oxygen requirements through the dilation of peripheral arterioles, which reduces total peripheral resistance (afterload). pfizer.com

Controlled trials of up to eight weeks duration have shown that this compound is effective in reducing angina frequency and increasing exercise tolerance in patients with chronic stable angina. pfizermedicalinformation.comrxlist.compfizer.com For instance, a study administering 10 mg of sublingual this compound to ten patients with angina pectoris demonstrated increased exercise tolerance during bicycle exercise tests. nih.gov this compound led to prolonged work time and the achievement of higher work loads. nih.gov The total work performed increased by 50% in one test and 23% in another, approximately 50 minutes after drug administration. nih.gov This improved work capacity was attributed to diminished heart work due to a fall in systemic vascular resistance. nih.gov

A study using this compound-GITS (Gastrointestinal Therapeutic System) in patients with chronic stable angina showed a reduction in the weekly number of anginal episodes from 5.7 to 1.8 (P=.0001) and a decrease in ischemic events (assessed by ambulatory ECG monitoring) from 7.3 to 4 (P=.0001). ahajournals.org The drug reduced ischemia over a 48-hour period, both alone and in combination with a beta-blocker. ahajournals.org

Table 1: Summary of this compound's Impact on Angina Frequency and Exercise Tolerance

| Condition | Outcome Measure | This compound Effect | Statistical Significance | Source |

| Vasospastic Angina | Angina Frequency | Significant reduction in attacks | p < 0.003 (vs placebo) | nih.gov |

| Vasospastic Angina | Nitroglycerin Usage | Significant reduction | p < 0.03 (vs placebo) | nih.gov |

| Vasospastic Angina | Therapeutic Failure | Significantly lower (vs placebo) | p = 0.02 | nih.gov |

| Vasospastic Angina | Complete Angina Control | Achieved in 63% of patients | Not specified | ahajournals.org |

| Vasospastic Angina | ≥50% Angina Reduction | Achieved in 87% of patients | Not specified | ahajournals.org |

| Chronic Stable Angina | Exercise Tolerance | Increased work time and higher work loads achieved | Not specified | nih.gov |

| Chronic Stable Angina | Total Work Performed | Increased by 50% and 23% in different tests | Not specified | nih.gov |

| Chronic Stable Angina | Weekly Anginal Episodes | Reduced from 5.7 to 1.8 | P=.0001 | ahajournals.org |

| Chronic Stable Angina | Ischemic Events (ECG) | Reduced from 7.3 to 4 | P=.0001 | ahajournals.org |

Pulmonary Hypertension Research

Research has explored the use of this compound in the treatment of pulmonary hypertension (PH), a condition characterized by elevated pressure in the pulmonary arteries. oup.com

Efficacy in Primary Pulmonary Arterial Hypertension

In primary pulmonary arterial hypertension (IPAH), a subset of patients exhibits acute pulmonary vasoreactivity and may benefit from calcium channel blocker therapy, including this compound. ahajournals.orgfrontiersin.orgbjcardio.co.uk While only a minority of IPAH patients are acute responders, long-term administration of high-dose calcium channel blockers has been suggested to prolong survival in these responsive individuals. ahajournals.orgresearchgate.net

A study involving 64 patients with primary pulmonary hypertension treated with high doses of calcium channel blockers, including this compound, identified responders based on an acute reduction in pulmonary artery pressure and pulmonary vascular resistance of more than 20% after a challenge. researchgate.net Among these responders, 94% were alive after five years, compared to 55% of non-responders (P = 0.003). researchgate.net The survival rate of responders was also significantly better than that of a historical control group from the NIH registry. researchgate.net Another study found that among 70 patients displaying acute pulmonary vasoreactivity, only 38 showed long-term improvement with calcium channel blocker therapy. ahajournals.org Long-term responders had less severe disease at baseline and a more pronounced fall in mean pulmonary artery pressure during acute vasodilator testing. ahajournals.org

Hemodynamic Response in Pulmonary Circulation

This compound's impact on pulmonary circulation involves its vasodilatory properties. In patients with pulmonary hypertension secondary to chronic obstructive lung disease, a single dose of this compound led to a significant improvement in pulmonary circulation and right ventricular pump function. nih.gov An increase in tissue oxygen delivery was also observed. nih.gov These effects were sustained after 15 days of oral intake. nih.gov

Research also suggests that in experimental models of established pulmonary hypertension, this compound might exacerbate pulmonary vascular hemodynamics by increasing right ventricular systolic pressure, potentially through the activation of calcium-sensing receptors (CaSR) in pulmonary arterial smooth muscle cells. ahajournals.org In normal pulmonary arterial smooth muscle cells with low CaSR expression, this compound primarily blocks voltage-dependent calcium channels (VDCC), leading to vasodilation. ahajournals.org However, in IPAH and experimental PH where CaSR is upregulated, this compound can activate CaSR and increase intracellular calcium. ahajournals.org

Table 2: Hemodynamic Effects of this compound in Pulmonary Hypertension

| Patient Group | Hemodynamic Parameter | This compound Effect (Acute/Short-term) | Statistical Significance | Source |

| PH secondary to Chronic Obstructive Lung Disease | Pulmonary Circulation | Significant improvement | Not specified | nih.gov |